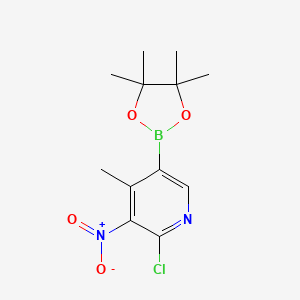

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

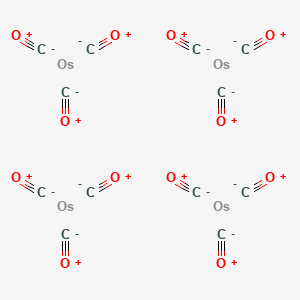

This compound is a complex organic molecule that includes a pyridine ring, a nitro group, a methyl group, a chloro group, and a boronic ester group . It’s used in chemical synthesis studies .

Synthesis Analysis

The synthesis of this compound involves several steps and can be quite complex. The synthesis process often involves the use of reagents like phosphitylation of alcohols and heteroatomic nucleophiles . The final product’s structure is confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis

The molecular structure of this compound is confirmed by various spectroscopic methods, including MS, 1H NMR, 13C NMR, and FT-IR . The compound’s crystal structure has also been studied .Chemical Reactions Analysis

This compound may be used in chemical synthesis studies . It can participate in various reactions, including those involving the formation of useful glycosyl donors and ligands .Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.569 Da . It’s a solid with a boiling point of 91 °C/5 mmHg and a melting point of 37-39 °C . It has a density of 1.4±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

This compound is often used as an intermediate in organic synthesis . It can be used to prepare a variety of other compounds, which can then be used in further reactions. This makes it a valuable tool in the field of organic chemistry .

Borylation Studies

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane part of the molecule can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This is a key step in many synthetic processes.

Hydroboration Reactions

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This reaction is important in the synthesis of boronic esters, which are useful in various chemical transformations.

Preparation of Polyazatriaryl Ligands

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a related compound, is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling . These ligands have potential applications in catalysis and materials science.

Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

3-Pyridineboronic Acid Pinacol Ester, another related compound, is used in the preparation of pyrrolo[2,3-b]pyridine derivatives as kinase modulators . These compounds are of interest in medicinal chemistry due to their potential biological activities.

Potential Applications in Chemical Research

While specific applications of “2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not widely reported, it may have other potential applications in chemical research . The exact uses would need to be determined based on specific research or experiments .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that organoborane compounds like this are often used in the preparation of various ligands and modulators .

Mode of Action

Organoborane compounds are generally known to interact with their targets through a process called borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and behavior.

Biochemical Pathways

It’s known that the compound can be used in the preparation of polyazatriaryl ligands , which can interact with various biochemical pathways depending on their specific structure and properties.

Result of Action

The compound’s potential use in the preparation of ligands and modulators suggests that it could have a wide range of effects depending on the specific targets and pathways involved .

Propiedades

IUPAC Name |

2-chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClN2O4/c1-7-8(6-15-10(14)9(7)16(17)18)13-19-11(2,3)12(4,5)20-13/h6H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNCZDSUCTXJIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)